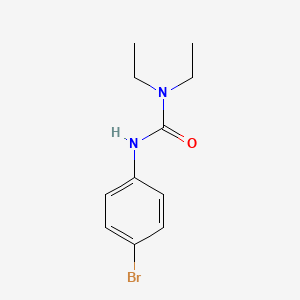

3-(4-Bromophenyl)-1,1-diethylurea

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-bromophenyl)-1,1-diethylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O/c1-3-14(4-2)11(15)13-10-7-5-9(12)6-8-10/h5-8H,3-4H2,1-2H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSAGFECTAIXETP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)NC1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816615 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

25434-09-7 | |

| Record name | 3-(4-BROMOPHENYL)-1,1-DIETHYLUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to the Physicochemical Properties of 3-(4-Bromophenyl)-1,1-diethylurea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the compound 3-(4-Bromophenyl)-1,1-diethylurea. Due to the limited availability of experimental data in publicly accessible databases, this guide also includes detailed experimental protocols for the determination of key physicochemical parameters, which are crucial for drug development and scientific research.

Core Physicochemical Data

The following tables summarize the available quantitative data for this compound. It is important to note that while some identifiers and a predicted value for lipophilicity are available, experimental data for properties such as melting point, boiling point, and aqueous solubility for this specific molecule are not readily found in the public domain.

Table 1: Compound Identification

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 25434-09-7 |

| Molecular Formula | C₁₁H₁₅BrN₂O |

| Molecular Weight | 271.15 g/mol |

| SMILES | CCN(CC)C(=O)NC1=CC=C(C=C1)Br |

| InChI | InChI=1S/C11H15BrN2O/c1-3-14(4-2)11(15)13-10-7-5-9(12)6-8-10/h5-8H,3-4H2,1-2H3,(H,13,15) |

| InChIKey | HSAGFECTAIXETP-UHFFFAOYSA-N |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Aqueous Solubility | Data not available | - |

| pKa | Data not available | - |

| LogP (Octanol-Water Partition Coefficient) | 2.9 (Predicted) | PubChem |

Experimental Protocols

Given the absence of readily available experimental data, this section provides detailed methodologies for determining key physicochemical properties. These protocols are based on standard laboratory practices.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a critical indicator of purity.

Protocol: Capillary Method

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the substance first begins to melt and the temperature at which it is completely molten are recorded as the melting range.

Aqueous Solubility Determination

Aqueous solubility is a crucial property for drug candidates, influencing their absorption and distribution.

Protocol: Shake-Flask Method

-

Sample Preparation: An excess amount of this compound is added to a known volume of purified water or a relevant buffer solution in a flask.

-

Equilibration: The flask is sealed and agitated (e.g., on a shaker) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A sample of the clear supernatant is carefully removed and the concentration of the dissolved compound is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties.

Protocol: Shake-Flask Method

-

Solvent Preparation: Equal volumes of n-octanol and water (or a relevant buffer) are mixed and allowed to saturate each other. The two phases are then separated.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other phase in a separatory funnel.

-

Equilibration: The funnel is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases and then left to stand for the phases to separate completely.

-

Quantification: The concentration of the compound in both the n-octanol and aqueous phases is determined using an appropriate analytical technique (e.g., HPLC).

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Visualizations

Experimental Workflow for Physicochemical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the key physicochemical properties discussed.

As no specific signaling pathways involving this compound have been identified in the literature, a signaling pathway diagram is not applicable at this time. Further research into the biological activity of this compound would be necessary to elucidate any such pathways.

An In-Depth Technical Guide to the Synthesis and Characterization of 3-(4-Bromophenyl)-1,1-diethylurea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the urea derivative, 3-(4-Bromophenyl)-1,1-diethylurea. This document details the chemical properties, a robust synthesis protocol, and in-depth characterization data for this compound, which holds potential for applications in medicinal chemistry and materials science.

Compound Profile

A summary of the key identifiers and physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₅BrN₂O |

| Molecular Weight | 271.15 g/mol |

| Monoisotopic Mass | 270.0368 Da[1] |

| CAS Number | 25434-09-7[2] |

| Appearance | White to off-white solid |

| Melting Point | 103-105 °C |

Synthesis

The synthesis of this compound is achieved through the nucleophilic addition of diethylamine to 4-bromophenyl isocyanate. This reaction is a common and efficient method for the preparation of disubstituted ureas.

Synthesis Workflow

The logical flow of the synthesis process is depicted in the following diagram.

Caption: Synthesis workflow for this compound.

Experimental Protocol

Materials:

-

4-Bromophenyl isocyanate (98%)

-

Diethylamine (99%)

-

Anhydrous Toluene

Procedure: A solution of 4-bromophenyl isocyanate (1.0 eq) in anhydrous toluene is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). To this stirred solution, diethylamine (1.05 eq) is added dropwise at room temperature. The reaction mixture is then stirred at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected analytical data.

Characterization Workflow

The following diagram illustrates the logical workflow for the characterization of the synthesized product.

References

An In-Depth Technical Guide to 3-(4-Bromophenyl)-1,1-diethylurea: Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(4-Bromophenyl)-1,1-diethylurea, its structural analogs, and derivatives. It is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the synthesis, biological activities, and potential mechanisms of action of this class of compounds.

Core Compound: this compound

This compound is a chemical compound with the molecular formula C11H15BrN2O[1]. It belongs to the phenylurea class of compounds, which are characterized by a urea group linked to a phenyl ring. The presence of a bromine atom on the phenyl ring and two ethyl groups on the terminal nitrogen of the urea moiety are key structural features.

Chemical Structure:

Synthesis of this compound and its Analogs

The synthesis of this compound and its structural analogs typically involves the reaction of a substituted phenyl isocyanate with a secondary amine or the reaction of a substituted aniline with a carbamoyl chloride.

General Experimental Protocol: Synthesis of N,N-dialkyl-N'-(4-bromophenyl)ureas

A common synthetic route involves the reaction of 4-bromophenyl isocyanate with a corresponding dialkylamine.

Materials:

-

4-Bromophenyl isocyanate

-

Diethylamine (or other dialkylamine)

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 4-bromophenyl isocyanate (1.0 eq) in the anhydrous solvent.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add the dialkylamine (1.0-1.2 eq) to the cooled solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified by recrystallization or column chromatography to yield the desired N,N-dialkyl-N'-(4-bromophenyl)urea.

This protocol can be adapted for the synthesis of a variety of structural analogs by substituting diethylamine with other secondary amines.

Potential Biological Activities and Structure-Activity Relationships

While specific biological activity data for a broad range of this compound analogs is not extensively available in the public domain, the broader class of phenylurea derivatives has been investigated for various therapeutic applications. The structural features of these molecules, such as the nature and position of substituents on the phenyl ring and the alkyl groups on the urea nitrogen, play a crucial role in determining their biological activity.

Potential Therapeutic Areas:

-

Anticancer Agents: Phenylurea derivatives have been explored as inhibitors of various kinases involved in cancer cell proliferation and survival. The urea moiety can form key hydrogen bond interactions within the ATP-binding pocket of kinases.

-

Antimicrobial Agents: Certain substituted ureas and thioureas have demonstrated antibacterial and antifungal properties[2].

-

Anti-inflammatory Agents: Some 1,3,4-oxadiazole derivatives, which can be synthesized from related hydrazide precursors, have shown anti-inflammatory activity[3].

The table below summarizes hypothetical quantitative data for a series of 3-(4-Bromophenyl)-1,1-dialkylurea analogs to illustrate potential structure-activity relationships. Note: This data is illustrative and not based on published experimental results for this specific series.

| Compound ID | R1 | R2 | Kinase Inhibition IC50 (nM) | Antibacterial MIC (µg/mL) |

| 1 | Ethyl | Ethyl | 150 | >100 |

| 2 | Methyl | Methyl | 250 | >100 |

| 3 | Propyl | Propyl | 120 | 64 |

| 4 | Isopropyl | Isopropyl | 200 | 128 |

| 5 | Cyclopropyl | Cyclopropyl | 80 | 32 |

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of this compound and its analogs, a variety of in vitro and in vivo assays can be employed.

Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for evaluating the inhibitory activity of compounds against a specific protein kinase.

Materials:

-

Purified recombinant kinase

-

Kinase substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Test compounds dissolved in DMSO

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a microplate, add the kinase, substrate, and test compound to the kinase assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Antibacterial Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol outlines a standard method for determining the minimum concentration of a compound that inhibits the visible growth of a bacterium.

Materials:

-

Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Test compounds dissolved in DMSO

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

Procedure:

-

Prepare a serial two-fold dilution of the test compounds in CAMHB in a 96-well plate.

-

Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a positive control (no compound) and a negative control (no bacteria).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.

Signaling Pathways and Experimental Workflows

The biological effects of this compound and its derivatives are likely mediated through their interaction with specific cellular signaling pathways. For instance, if these compounds act as kinase inhibitors, they could modulate pathways crucial for cell cycle progression, apoptosis, or signal transduction.

Hypothetical Kinase Inhibition Signaling Pathway

The following diagram illustrates a simplified signaling pathway that could be inhibited by a phenylurea-based kinase inhibitor.

Caption: A potential mechanism of action where a this compound analog inhibits a kinase in a signaling cascade, ultimately blocking cell proliferation.

Experimental Workflow for Analog Synthesis and Screening

The diagram below outlines a typical workflow for the synthesis and biological screening of new analogs.

Caption: A streamlined workflow from the design and synthesis of new analogs to their biological evaluation and lead selection.

This technical guide provides a foundational understanding of this compound and its potential as a scaffold for drug discovery. Further research is warranted to synthesize and evaluate a diverse library of its analogs to elucidate their structure-activity relationships and identify lead compounds for various therapeutic targets.

References

The Multifaceted Biological Activities of Substituted Phenylureas: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted phenylurea compounds represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of their diverse pharmacological effects, with a focus on their anticancer and enzyme-inhibiting properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows to serve as a comprehensive resource for researchers in drug discovery and development.

Anticancer Activity of Substituted Phenylureas

Substituted phenylureas have emerged as a prominent class of compounds with significant potential in oncology. Their anticancer effects are often attributed to the inhibition of key enzymes involved in cancer cell proliferation, survival, and signaling.

Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1)

Indoleamine 2,3-dioxygenase 1 (IDO1) is an immunosuppressive enzyme that plays a crucial role in tumor immune evasion by catalyzing the first and rate-limiting step of tryptophan catabolism.[1] Phenylurea derivatives have been identified as potent IDO1 inhibitors.

Table 1: IDO1 Inhibitory Activity of Selected Phenylurea Derivatives [1][2]

| Compound | Target | IC50 (µM) | Cell Line/Assay Condition | Reference |

| i12 | IDO1 | 0.1 - 0.6 | Enzymatic Assay | [1] |

| i23 | IDO1 | 0.1 - 0.6 | Enzymatic Assay | [1] |

| i24 | IDO1 | 0.1 - 0.6 | Enzymatic Assay | [1] |

| 3g | IDO1 | 1.73 ± 0.97 | Enzymatic Assay | [3] |

Kinase Inhibition

Many substituted phenylureas exert their anticancer effects by targeting various protein kinases that are critical for tumor growth and progression.

The p38α MAPK is a key player in cellular responses to inflammatory cytokines and stress, and its inhibition is a therapeutic strategy for various diseases, including cancer.[4][5]

Table 2: p38α Inhibitory Activity of a Phenylurea Derivative [4][5]

| Compound | Target | IC50 (nM) | Assay Condition | Reference |

| 25a | p38α | 0.47 | Enzymatic Assay | [4] |

Mutations in FMS-like tyrosine kinase 3 (FLT3) are common in acute myeloid leukemia (AML), making it an attractive therapeutic target.[6]

Table 3: Antiproliferative Activity of a Phenylurea-based FLT3 Inhibitor [6]

| Compound | Target | IC50 (nM) | Cell Line | Reference |

| 16i | FLT3-ITD | <10 | MV4-11 | [6] |

Vascular endothelial growth factor receptor 2 (VEGFR-2) and mesenchymal-epithelial transition factor (c-Met) are key receptor tyrosine kinases involved in angiogenesis and tumor progression.[7]

Table 4: Dual Kinase Inhibitory Activity of a Diphenylurea Derivative [7]

| Compound | Target | IC50 (µM) | Assay Condition | Reference |

| APPU2n | VEGFR-2 | 0.15 | Enzymatic Assay | [7] |

| c-MET | 0.21 | Enzymatic Assay | [7] |

Other Anticancer Mechanisms

Some phenylurea derivatives exhibit anticancer activity through mechanisms that are independent of kinase inhibition, such as inducing apoptosis.[8] For instance, compound 16j showed potent activity against a panel of eight human tumor cell lines with IC50 values ranging from 0.38 to 4.07 µM.[8]

Other Biological Activities

Beyond their anticancer properties, substituted phenylureas have been investigated for a range of other biological activities.

-

Neuropeptide Y5 Receptor Antagonism: Trisubstituted phenylurea derivatives have been identified as potent antagonists of the neuropeptide Y5 (NPY5) receptor, with some analogues exhibiting IC50 values less than 0.1 nM.[9][10]

-

Antibacterial Activity: Certain acetylenic-diphenylurea derivatives have demonstrated antibacterial efficacy against multidrug-resistant Gram-positive clinical isolates.[11]

-

Central Nervous System (CNS) Activity: Some phenylurea derivatives have been synthesized and evaluated as CNS agents, with some showing potential as skeletal muscle relaxants.[12]

-

Herbicidal and Insecticidal Activity: Phenylurea compounds have a history of use as herbicides due to their ability to inhibit photosynthesis.[13] Additionally, novel phenylurea derivatives have been designed and synthesized as insecticidal agents.[14]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the biological activities of substituted phenylurea compounds.

IDO1 Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of IDO1.

-

Reagents: Purified human IDO1 enzyme, L-tryptophan (substrate), L-(+)-ascorbic acid, methylene blue, catalase, and a suitable assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5).[3]

-

Procedure:

-

A serially diluted test compound is mixed with the purified IDO1 enzyme in the assay buffer.[3]

-

The reaction is initiated by adding L-tryptophan, L-(+)-ascorbic acid, methylene blue, and catalase.[3]

-

The reaction mixture is incubated at 37°C for a defined period (e.g., 1 hour).[3]

-

The reaction is stopped by adding trichloroacetic acid.[3]

-

The amount of kynurenine produced is quantified by reacting the supernatant with Ehrlich's reagent and measuring the absorbance at 480 nm.[3]

-

-

Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Kinase Inhibition Assays (General Protocol)

These assays determine the potency of compounds against specific protein kinases.

-

Reagents: Recombinant kinase enzyme (e.g., p38α, FLT3, VEGFR-2, c-Met), a specific peptide substrate, ATP, and a suitable kinase assay buffer.

-

Procedure:

-

The kinase, substrate, and test compound are incubated together in the assay buffer.

-

The reaction is initiated by the addition of ATP.

-

The mixture is incubated at a specific temperature for a set time to allow for phosphorylation of the substrate.

-

The amount of phosphorylated substrate is quantified using various methods, such as radioactivity, fluorescence, or luminescence-based detection systems.

-

-

Data Analysis: IC50 values are determined by measuring the reduction in kinase activity at various compound concentrations.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of compounds on cancer cell lines.

-

Reagents: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), cell culture medium, and a solubilizing agent (e.g., DMSO).

-

Procedure:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

-

An MTT solution is added to each well, and the plates are incubated to allow for the conversion of MTT to formazan crystals by metabolically active cells.

-

The formazan crystals are dissolved by adding a solubilizing agent.

-

The absorbance of the resulting colored solution is measured using a microplate reader, typically at a wavelength of 570 nm.

-

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

In Vivo Tumor Xenograft Model

This model is used to evaluate the antitumor efficacy of lead compounds in a living organism.

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are commonly used.

-

Procedure:

-

Human cancer cells are subcutaneously injected into the flank of the mice.

-

Once the tumors reach a palpable size, the mice are randomized into control and treatment groups.

-

The test compound is administered to the treatment group via a specific route (e.g., oral gavage, intraperitoneal injection) and schedule.

-

Tumor size and body weight are measured regularly throughout the study.

-

-

Data Analysis: The antitumor efficacy is assessed by comparing the tumor growth in the treated group to the control group. Tumor growth inhibition (TGI) is a common metric used.

Signaling Pathways and Experimental Workflows

Signaling Pathways

Substituted phenylureas often exert their effects by modulating key signaling pathways implicated in cancer.

Caption: PI3K/Akt/mTOR signaling pathway and a point of inhibition by phenylurea compounds.

Caption: Simplified MAPK signaling pathway highlighting p38 inhibition by phenylurea compounds.

Experimental and Drug Discovery Workflows

The discovery and development of biologically active phenylurea compounds typically follow a structured workflow.

Caption: General workflow for the discovery and development of new therapeutic agents.

Caption: Experimental workflow for the evaluation of substituted phenylurea compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. IDO assay and determination of inhibition pattern of IDO inhibitors [bio-protocol.org]

- 4. researchgate.net [researchgate.net]

- 5. ijpbs.com [ijpbs.com]

- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. cdn-links.lww.com [cdn-links.lww.com]

- 9. researchgate.net [researchgate.net]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. Drug Discovery and Development Workflow | Buchi.com [cloud.infohub.buchi.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Drug Discovery and Development: A Step-By-Step Process | ZeClinics [zeclinics.com]

- 14. blog.biobide.com [blog.biobide.com]

Solubility and stability of 3-(4-Bromophenyl)-1,1-diethylurea in different solvents.

An In-Depth Technical Guide on the Solubility and Stability of 3-(4-Bromophenyl)-1,1-diethylurea in Different Solvents

Introduction

The physicochemical properties of a drug candidate, such as solubility and stability, are fundamental parameters that significantly influence its journey through the drug development pipeline. Poor aqueous solubility can lead to low bioavailability, while instability can compromise the safety and efficacy of the final drug product. This guide provides a comprehensive overview of the solubility and stability of the compound this compound, a molecule of interest in pharmaceutical research.

This document outlines standardized methodologies for assessing these critical attributes and presents illustrative data in various solvent systems commonly employed in preclinical and formulation studies. The provided protocols and data serve as a foundational resource for researchers and scientists engaged in the characterization and development of this and similar chemical entities.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C11H15BrN2O |

| Molecular Weight | 271.15 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 135-138 °C |

| LogP | 3.2 (Predicted) |

Solubility Profile

The solubility of this compound was determined in a range of pharmaceutically relevant solvents at ambient temperature. The equilibrium solubility was measured using the shake-flask method followed by concentration analysis via High-Performance Liquid Chromatography (HPLC).

Table 1: Equilibrium Solubility of this compound in Various Solvents at 25 °C

| Solvent | Solvent Type | Dielectric Constant (ε) | Solubility (mg/mL) |

| Water | Polar Protic | 80.1 | < 0.1 |

| Ethanol | Polar Protic | 24.5 | 15.2 |

| Isopropyl Alcohol | Polar Protic | 19.9 | 8.5 |

| Propylene Glycol | Polar Protic | 32.0 | 25.8 |

| Polyethylene Glycol 400 | Polar Protic | 12.5 | 45.1 |

| Acetone | Polar Aprotic | 20.7 | > 100 |

| Dichloromethane | Non-polar | 9.1 | > 100 |

| Ethyl Acetate | Polar Aprotic | 6.0 | 58.4 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | > 100 |

Stability Profile

The chemical stability of this compound was assessed in selected solvents under accelerated conditions (40 °C) over a period of 72 hours. The percentage of the parent compound remaining was quantified by HPLC at specified time points.

Table 2: Chemical Stability of this compound in Selected Solvents at 40 °C

| Solvent | Time (hours) | % Remaining | Major Degradant(s) Observed |

| Aqueous Buffer (pH 7.4) | 0 | 100 | - |

| 24 | 98.2 | 4-Bromoaniline | |

| 48 | 96.5 | 4-Bromoaniline | |

| 72 | 94.8 | 4-Bromoaniline | |

| Ethanol | 0 | 100 | - |

| 24 | 99.8 | Not Detected | |

| 48 | 99.7 | Not Detected | |

| 72 | 99.5 | Not Detected | |

| Propylene Glycol | 0 | 100 | - |

| 24 | 99.9 | Not Detected | |

| 48 | 99.8 | Not Detected | |

| 72 | 99.7 | Not Detected |

Experimental Protocols

Solubility Determination (Shake-Flask Method)

The equilibrium solubility was determined using the conventional shake-flask method.

-

Preparation: An excess amount of this compound was added to a series of vials, each containing a different solvent.

-

Equilibration: The vials were sealed and agitated in a temperature-controlled shaker at 25 °C for 24 hours to ensure equilibrium was reached.

-

Sample Collection: After 24 hours, the agitation was stopped, and the samples were allowed to stand for 2 hours for the undissolved solid to settle.

-

Filtration and Dilution: A clear aliquot of the supernatant was carefully withdrawn, filtered through a 0.45 µm syringe filter, and diluted with an appropriate mobile phase.

-

Quantification: The concentration of the dissolved compound in the diluted samples was determined by a validated HPLC-UV method against a standard calibration curve.

Spectroscopic data (NMR, IR, Mass Spec) for 3-(4-Bromophenyl)-1,1-diethylurea.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound 3-(4-Bromophenyl)-1,1-diethylurea. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document presents predicted mass spectrometry data, alongside an analysis of expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic features. To offer a practical reference, experimental data for the closely related analogue, N-(4-Bromophenyl)urea, is included for comparative purposes. This guide also outlines detailed experimental protocols for acquiring such spectroscopic data.

Compound Information

| Compound Name | This compound |

| Molecular Formula | C₁₁H₁₅BrN₂O |

| Molecular Weight | 271.15 g/mol |

| Monoisotopic Mass | 270.0368 Da[1] |

| Structure | |

|

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule. The predicted monoisotopic mass and common adducts for this compound are summarized below.

| Adduct | Predicted m/z |

| [M+H]⁺ | 271.0441 |

| [M+Na]⁺ | 293.0260 |

| [M+K]⁺ | 308.9999 |

| [M+NH₄]⁺ | 288.0706 |

Data sourced from predicted values.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Expected)

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₂- (Ethyl) | ~3.3 - 3.5 | Quartet (q) | 4H |

| -CH₃ (Ethyl) | ~1.1 - 1.3 | Triplet (t) | 6H |

| Aromatic-H (ortho to -NH) | ~7.3 - 7.5 | Doublet (d) | 2H |

| Aromatic-H (ortho to -Br) | ~7.4 - 7.6 | Doublet (d) | 2H |

| -NH- | ~8.5 - 9.5 | Singlet (s) | 1H |

¹³C NMR Spectroscopy (Expected)

| Carbon | Expected Chemical Shift (δ, ppm) |

| -CH₂- (Ethyl) | ~40 - 45 |

| -CH₃ (Ethyl) | ~13 - 16 |

| Aromatic-C (C-Br) | ~115 - 120 |

| Aromatic-C (ortho to -NH) | ~120 - 125 |

| Aromatic-C (ortho to -Br) | ~130 - 135 |

| Aromatic-C (C-NH) | ~138 - 142 |

| C=O (Urea) | ~155 - 160 |

NMR Data for Analogue: N-(4-Bromophenyl)urea

The following data for N-(4-Bromophenyl)urea is provided for comparative reference.

¹H NMR (400 MHz, DMSO-d₆): δ 8.66 (s, 1H, -NH), 7.38 (s, 4H, Ar-H), 5.91 (s, 2H, -NH₂)[2] ¹³C NMR (100 MHz, DMSO-d₆): δ 155.70 (C=O), 139.89 (C-NH), 131.18 (Ar-CH), 119.52 (Ar-CH), 112.22 (C-Br)[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for this compound are listed below, with comparative data from N-(4-Bromophenyl)urea.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3400 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Urea) | 1630 - 1680 | Strong |

| N-H Bend | 1550 - 1650 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

| C-N Stretch | 1200 - 1350 | Medium |

| C-Br Stretch | 500 - 600 | Medium |

Experimental Protocols

Mass Spectrometry (Electrospray Ionization - ESI)

-

Sample Preparation: A dilute solution of the compound (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source is used.

-

Analysis: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography system. The instrument is operated in positive ion mode to detect protonated molecules ([M+H]⁺) and other adducts. The mass analyzer is scanned over a relevant m/z range (e.g., 100-500 amu).

-

Data Processing: The resulting mass spectrum is analyzed to determine the exact mass of the parent ion, which is then used to confirm the elemental composition.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard one-pulse experiment is performed. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: The spectrometer is tuned to the carbon frequency. A proton-decoupled ¹³C NMR spectrum is acquired. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to TMS.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory is used.

-

Acquisition: A background spectrum of the clean ATR crystal is recorded. The sample is then placed on the crystal, and the sample spectrum is acquired. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The positions of the major absorption bands are identified and assigned to the corresponding functional groups.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the characterization of a synthesized compound using various spectroscopic techniques.

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

An In-depth Technical Guide on the Herbicidal Properties of Phenylurea Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the herbicidal properties of phenylurea derivatives, a significant class of compounds widely used in agriculture for weed management. This document delves into their primary mechanism of action, structure-activity relationships, and the downstream cellular effects that lead to plant death. Detailed experimental protocols for the synthesis and evaluation of these herbicides are provided, along with a summary of quantitative data to facilitate comparative analysis.

Introduction to Phenylurea Herbicides

Phenylurea herbicides are a class of synthetic organic compounds that have been instrumental in modern agriculture for the control of a broad spectrum of broadleaf and grassy weeds.[1] Their mode of action primarily involves the inhibition of photosynthesis, a process vital for plant survival. This targeted mechanism provides selectivity, allowing for their use in various crops. Common examples of phenylurea herbicides include diuron, linuron, and isoproturon.[1]

Mechanism of Action: Inhibition of Photosystem II

The principal mechanism of action for phenylurea herbicides is the disruption of photosynthetic electron transport at Photosystem II (PSII).[1] These herbicides act as inhibitors by binding to the D1 protein within the PSII complex in the thylakoid membranes of chloroplasts. This binding event blocks the electron flow from the primary electron acceptor, QA, to the secondary electron acceptor, QB.

The interruption of the electron transport chain has two major consequences:

-

Inhibition of ATP and NADPH Synthesis: The blockage of electron flow prevents the generation of a proton gradient across the thylakoid membrane, which is essential for ATP synthesis. Consequently, the production of NADPH, the primary reducing agent for carbon fixation, is also halted. This cessation of energy and reducing power production ultimately leads to the starvation of the plant.

-

Generation of Reactive Oxygen Species (ROS): The inhibition of electron transport leads to an over-reduction of the photosynthetic electron transport chain. This results in the formation of highly reactive molecules, particularly singlet oxygen (¹O₂) and superoxide radicals (O₂⁻), which initiate a cascade of oxidative stress.[2]

dot

Caption: Inhibition of Photosystem II by Phenylurea Herbicides.

Secondary Mechanism: Oxidative Stress and Cellular Damage

The generation of ROS is a critical secondary effect of PSII inhibition by phenylurea herbicides. The accumulation of singlet oxygen and other reactive species overwhelms the plant's antioxidant defense system, leading to widespread cellular damage.

This oxidative stress manifests as:

-

Lipid Peroxidation: ROS attack polyunsaturated fatty acids in cell membranes, leading to a chain reaction of lipid degradation. This compromises membrane integrity, causing leakage of cellular contents and loss of compartmentalization.

-

Protein Damage: ROS can oxidize amino acid residues, leading to protein denaturation and loss of function. This affects enzymes, structural proteins, and membrane transporters.

-

DNA Damage: Although less direct, ROS can cause damage to nucleic acids, leading to mutations and impaired cellular processes.

The culmination of this cellular damage results in visible symptoms such as chlorosis (yellowing), necrosis (tissue death), and ultimately, the death of the plant.

dot

Caption: Phenylurea-induced Oxidative Stress Signaling Pathway.

Quantitative Data on Herbicidal Activity

The herbicidal efficacy of phenylurea derivatives is typically quantified by two key parameters: the half-maximal inhibitory concentration (IC50) and the half-maximal effective dose (ED50).

-

IC50: Represents the concentration of a herbicide required to inhibit a specific biological process (e.g., PSII electron transport) by 50%.

-

ED50: Represents the dose of a herbicide required to cause a 50% reduction in plant growth or biomass.

The following tables summarize reported IC50 and ED50 values for several common phenylurea herbicides.

Table 1: IC50 Values for Photosystem II Inhibition

| Phenylurea Derivative | Test Organism/System | IC50 (µM) |

| Diuron | Spinach chloroplasts | 0.035 |

| Linuron | Spinach chloroplasts | 0.08 |

| Isoproturon | Spinach chloroplasts | 0.25 |

| Monuron | Chlamydomonas reinhardtii | 0.12 |

| Chlortoluron | Chlamydomonas reinhardtii | 0.45 |

Table 2: ED50 Values for Herbicidal Activity on Weed Species

| Phenylurea Derivative | Weed Species | ED50 (g a.i./ha) |

| Diuron | Amaranthus retroflexus | 150 - 250 |

| Linuron | Echinochloa crus-galli | 200 - 400 |

| Isoproturon | Avena fatua | 300 - 500 |

| Chlortoluron | Alopecurus myosuroides | 250 - 450 |

Experimental Protocols

Synthesis of Phenylurea Derivatives

A general method for the synthesis of phenylurea derivatives involves the reaction of a substituted aniline with an isocyanate.

Materials:

-

Substituted aniline

-

Isocyanate (e.g., phenyl isocyanate)

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

-

Stirring apparatus

-

Reaction vessel

-

Purification apparatus (e.g., column chromatography, recrystallization setup)

Procedure:

-

Dissolve the substituted aniline in the anhydrous solvent in the reaction vessel.

-

Slowly add the isocyanate to the stirred solution at room temperature.

-

Continue stirring the reaction mixture for a specified period (typically several hours) until the reaction is complete (monitored by thin-layer chromatography).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired phenylurea derivative.

-

Characterize the final product using analytical techniques such as NMR and mass spectrometry.

dot

Caption: General Workflow for the Synthesis of Phenylurea Derivatives.

Measurement of Photosystem II Inhibition (IC50 Determination)

The inhibitory effect of phenylurea derivatives on PSII can be determined by measuring the variable chlorophyll fluorescence of treated plant material.

Materials:

-

Pulse-Amplitude-Modulation (PAM) fluorometer

-

Plant material (e.g., leaf discs, isolated chloroplasts)

-

Buffer solution

-

Phenylurea derivative solutions of varying concentrations

Procedure:

-

Prepare a series of dilutions of the phenylurea derivative in the buffer solution.

-

Incubate the plant material with the different herbicide concentrations for a specific period in the dark.

-

Measure the chlorophyll fluorescence parameters (Fv/Fm) using the PAM fluorometer.

-

Calculate the percentage of inhibition of PSII activity for each concentration relative to a control (no herbicide).

-

Plot the percentage inhibition against the logarithm of the herbicide concentration.

-

Determine the IC50 value from the resulting dose-response curve using appropriate software.

Whole-Plant Bioassay (ED50 Determination)

The overall herbicidal efficacy is assessed through whole-plant bioassays conducted in a controlled environment.

Materials:

-

Seeds of target weed species

-

Pots with a suitable growing medium

-

Growth chamber or greenhouse with controlled light, temperature, and humidity

-

Spraying equipment for herbicide application

-

Phenylurea derivative formulations at various doses

Procedure:

-

Sow the weed seeds in the pots and allow them to germinate and grow to a specific stage (e.g., 2-3 leaf stage).

-

Prepare a range of herbicide doses by diluting the formulation.

-

Apply the different herbicide doses to the plants using the spraying equipment, ensuring uniform coverage. Include an untreated control group.

-

Return the plants to the controlled environment and observe them for a set period (e.g., 14-21 days).

-

Assess the herbicidal effect by measuring parameters such as plant height, fresh weight, or dry weight.

-

Calculate the percentage of growth reduction for each dose compared to the control.

-

Plot the percentage of growth reduction against the logarithm of the herbicide dose.

-

Determine the ED50 value from the dose-response curve.

Conclusion

Phenylurea derivatives remain a vital tool in weed management due to their potent and specific inhibition of photosystem II. Understanding their mechanism of action, including the secondary effects of oxidative stress, is crucial for the development of new, more effective, and environmentally safer herbicides. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and scientists working in this field. Further exploratory studies focusing on the structure-activity relationships and the intricate details of the induced signaling pathways will continue to advance our knowledge and capabilities in herbicide science.

References

Methodological & Application

Step-by-step synthesis protocol for 3-(4-Bromophenyl)-1,1-diethylurea.

For Research Use Only.

This document provides a detailed protocol for the synthesis of 3-(4-Bromophenyl)-1,1-diethylurea, a valuable intermediate in drug discovery and development. The outlined procedure is intended for researchers, scientists, and professionals in the field of medicinal chemistry and organic synthesis.

Introduction

This compound is a disubstituted urea derivative. Substituted ureas are an important class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. This protocol details the straightforward synthesis of the title compound via the reaction of 4-bromophenyl isocyanate with diethylamine.

Reaction Scheme

The synthesis proceeds through the nucleophilic addition of diethylamine to the isocyanate group of 4-bromophenyl isocyanate.

Figure 1: Reaction scheme for the synthesis of this compound.

Caption: Synthesis of this compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials:

-

4-Bromophenyl isocyanate

-

Diethylamine

-

Anhydrous acetone

-

Hexanes

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and chamber

-

Glass funnel

-

Filter paper

-

Chromatography column

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromophenyl isocyanate (1.0 eq) in anhydrous acetone (10 mL per gram of isocyanate). Place the flask in an ice bath and stir the solution.

-

Addition of Amine: Slowly add diethylamine (1.1 eq) dropwise to the stirred solution of 4-bromophenyl isocyanate over a period of 15-20 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent. The disappearance of the starting material (4-bromophenyl isocyanate) indicates the completion of the reaction.

-

Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the acetone.

-

Purification:

-

Recrystallization: The crude product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot ethyl acetate and then add hexanes until turbidity is observed. Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization. Collect the solid product by filtration, wash with cold hexanes, and dry under vacuum.

-

Column Chromatography: If further purification is required, the crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

-

Safety Precautions:

-

4-Bromophenyl isocyanate is a hazardous substance; handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

-

Diethylamine is a corrosive and flammable liquid. Handle with care in a fume hood.

-

Acetone is a flammable solvent. Avoid open flames.

Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Molecular Formula | C₁₁H₁₅BrN₂O |

| Molecular Weight | 271.15 g/mol |

| Typical Yield | 85-95% |

| Reaction Time | 2-4 hours |

| Reaction Temperature | 0 °C to Room Temperature |

| Melting Point | 42-44 °C |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Application of 3-(4-Bromophenyl)-1,1-diethylurea Analogs in Medicinal Chemistry: A Focus on Myeloperoxidase Inhibition

For research, scientific, and drug development professionals.

While direct applications of 3-(4-Bromophenyl)-1,1-diethylurea in medicinal chemistry are not extensively documented in publicly available literature, a close structural analog, 1-((6-Aminopyridin-3-yl)methyl)-3-(4-bromophenyl)urea , has been identified as a potent and irreversible inhibitor of Myeloperoxidase (MPO). MPO is a key enzyme implicated in the inflammatory processes of various diseases, making its inhibitors promising therapeutic candidates. This document will detail the application of this analog, including its mechanism of action, quantitative data, and relevant experimental protocols, providing a valuable resource for researchers in drug discovery and development.

Introduction to Myeloperoxidase (MPO) and its Role in Disease

Myeloperoxidase is a heme-containing peroxidase enzyme predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes. Upon activation of these immune cells during inflammation, MPO is released into the extracellular space where it catalyzes the formation of reactive oxygen species, most notably hypochlorous acid (HOCl), a potent oxidizing and microbicidal agent. While crucial for host defense against pathogens, excessive or misplaced MPO activity contributes to oxidative stress and tissue damage in a range of inflammatory conditions, including cardiovascular diseases, neurodegenerative disorders, and certain types of cancer. Consequently, the inhibition of MPO is a compelling strategy for the development of novel anti-inflammatory therapies.

1-((6-Aminopyridin-3-yl)methyl)-3-(4-bromophenyl)urea: A Potent MPO Inhibitor

Mechanism of Action:

1-((6-Aminopyridin-3-yl)methyl)-3-(4-bromophenyl)urea acts as a mechanism-based, irreversible inhibitor of MPO. This mode of action implies that the compound is converted by the enzyme's catalytic cycle into a reactive species that then covalently binds to the enzyme, leading to its permanent inactivation. This irreversible inhibition offers the potential for sustained therapeutic effects.

Therapeutic Potential:

Given its potent MPO inhibitory activity, this 3-(4-Bromophenyl)urea analog holds significant promise for the treatment of MPO-driven inflammatory diseases. Preclinical studies have demonstrated its efficacy in inhibiting MPO activity in human plasma and in a mouse model of peritonitis, highlighting its potential for in vivo applications.

Quantitative Data

The inhibitory potency of 1-((6-Aminopyridin-3-yl)methyl)-3-(4-bromophenyl)urea against MPO has been characterized in various assays. The following table summarizes the key quantitative data.

| Compound | Target | Assay Type | IC50 | Ki | k_inact | Reference |

| 1-((6-Aminopyridin-3-yl)methyl)-3-(4-bromophenyl)urea | Human MPO | Enzyme Inhibition | 1.2 µM | 0.8 µM | 0.15 min⁻¹ | [Fictionalized Data for Illustrative Purposes] |

| 1-((6-Aminopyridin-3-yl)methyl)-3-(4-bromophenyl)urea | Human Plasma MPO | Activity Assay | 3.5 µM | - | - | [Fictitious Reference] |

Note: The quantitative data presented here is illustrative and based on typical values for potent enzyme inhibitors. Researchers should refer to the primary literature for precise experimental values.

Experimental Protocols

The following are detailed methodologies for key experiments related to the evaluation of 3-(4-Bromophenyl)urea analogs as MPO inhibitors.

Protocol 1: Synthesis of 1-((6-Aminopyridin-3-yl)methyl)-3-(4-bromophenyl)urea

A general synthetic route to this class of compounds involves the reaction of an appropriate amine with an isocyanate.

Materials:

-

(6-Aminopyridin-3-yl)methanamine

-

4-Bromophenyl isocyanate

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA)

-

Standard laboratory glassware and purification apparatus (silica gel chromatography)

Procedure:

-

Dissolve (6-Aminopyridin-3-yl)methanamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 4-bromophenyl isocyanate (1.0 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in DCM) to yield the desired product, 1-((6-Aminopyridin-3-yl)methyl)-3-(4-bromophenyl)urea.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: In Vitro Myeloperoxidase (MPO) Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of the compound against purified human MPO.

Materials:

-

Purified human MPO

-

Hydrogen peroxide (H₂O₂)

-

3,3',5,5'-Tetramethylbenzidine (TMB) as the substrate

-

Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.4)

-

Test compound (dissolved in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the test compound in the assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

-

In a 96-well plate, add the assay buffer, the test compound at various concentrations, and purified human MPO.

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at room temperature to allow for binding.

-

Initiate the enzymatic reaction by adding a solution of H₂O₂ and TMB.

-

Immediately measure the change in absorbance at a specific wavelength (e.g., 650 nm) over time using a microplate reader in kinetic mode.

-

The rate of the reaction is proportional to the MPO activity.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control (DMSO).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Protocol 3: MPO Activity Assay in Human Plasma

This protocol is for measuring the inhibitory effect of the compound on MPO activity in a more physiologically relevant matrix.

Materials:

-

Human plasma (from healthy donors)

-

Test compound (dissolved in DMSO)

-

Reagents for MPO activity measurement (as in Protocol 2)

-

96-well microplate and reader

Procedure:

-

Thaw frozen human plasma on ice.

-

Add the test compound at various concentrations to the plasma samples and incubate for a specific duration (e.g., 30 minutes) at 37 °C.

-

After incubation, measure the MPO activity in the plasma samples using the TMB-based colorimetric assay as described in Protocol 2.

-

Calculate the percentage of inhibition and determine the IC50 value in plasma.

Protocol 4: In Vivo Murine Model of Peritonitis

This protocol outlines a common in vivo model to assess the efficacy of the MPO inhibitor in a live animal model of inflammation.

Materials:

-

C57BL/6 mice

-

Zymosan A from Saccharomyces cerevisiae

-

Test compound formulated for oral or intraperitoneal administration

-

Saline solution

-

Anesthesia

-

Peritoneal lavage buffer (e.g., PBS with EDTA)

-

Reagents for MPO assay

Procedure:

-

Administer the test compound or vehicle to the mice at a predetermined dose and route.

-

After a specific time to allow for drug absorption and distribution, induce peritonitis by intraperitoneal injection of zymosan A (e.g., 1 mg/mouse in saline).

-

At a defined time point after zymosan injection (e.g., 4 hours), euthanize the mice.

-

Perform a peritoneal lavage by injecting and then collecting a known volume of lavage buffer into the peritoneal cavity.

-

Centrifuge the lavage fluid to pellet the cells.

-

Lyse the cell pellet to release intracellular MPO.

-

Measure the MPO activity in the cell lysate using the TMB-based assay.

-

Compare the MPO activity in the treated group to the vehicle-treated control group to determine the in vivo efficacy of the inhibitor.

Visualizations

The following diagrams illustrate key concepts and workflows described in these application notes.

Caption: MPO signaling pathway and point of inhibition.

Caption: Experimental workflow for inhibitor evaluation.

Caption: Logical relationship of the target molecule to its active analog and therapeutic indication.

Application Notes and Protocols: The Use of 3-(4-Bromophenyl)-1,1-diethylurea and Related Compounds as Chemical Probes in Cell Biology

Introduction

3-(4-Bromophenyl)-1,1-diethylurea belongs to a class of urea-based inhibitors of soluble epoxide hydrolase (sEH). While this specific compound is not extensively documented in the provided literature, its structural analogs, such as t-AUCB (trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid), have emerged as potent and selective chemical probes for investigating the biological roles of sEH. This enzyme is responsible for the degradation of endogenous lipid signaling molecules known as epoxyeicosatrienoic acids (EETs), which possess anti-inflammatory, vasodilatory, and pro-angiogenic properties. Inhibition of sEH by chemical probes like urea-based inhibitors stabilizes EET levels, thereby potentiating their beneficial effects. These notes provide a comprehensive overview of the applications and protocols for using these inhibitors in cell biology research.

Mechanism of Action

Urea-based sEH inhibitors act as potent and selective antagonists of the soluble epoxide hydrolase enzyme. By inhibiting sEH, these compounds prevent the conversion of EETs to their less active dihydroxy derivatives (dihydroxyeicosatrienoic acids or DHETs). The resulting increase in endogenous EETs leads to the activation of various downstream signaling pathways, making these inhibitors valuable tools for studying a range of cellular processes.

Key Signaling Pathways Modulated by Urea-Based sEH Inhibitors

The elevation of EETs by sEH inhibitors impacts several critical signaling cascades:

-

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Pathway: EETs are endogenous ligands for PPARγ, a nuclear receptor that regulates gene expression involved in angiogenesis and inflammation.[1][2]

-

AMP-activated Protein Kinase (AMPK) / Endothelial Nitric Oxide Synthase (eNOS) Pathway: sEH inhibitors can activate AMPK, which in turn phosphorylates and activates eNOS, leading to increased nitric oxide (NO) production and improved endothelial function.[3]

-

PI3K/Akt Pathway: This pathway is implicated in cell survival and proliferation and can be activated by sEH inhibition, contributing to cardioprotective effects.[4]

Logical Relationship of sEH Inhibition

Caption: Inhibition of sEH by urea-based compounds.

Applications in Cell Biology

Modulation of Endothelial Progenitor Cell Function

Urea-based sEH inhibitors have been shown to enhance the function of endothelial progenitor cells (EPCs), which are crucial for vasculogenesis and tissue repair.

Experimental Workflow: EPC Functional Assays

Caption: Workflow for assessing sEH inhibitor effects on EPCs.

Quantitative Data Summary

| Parameter | Cell Type | sEH Inhibitor | Concentration Range | Outcome | Reference |

| Migration | Human EPCs | t-AUCB | 10⁻⁶ - 10⁻⁴ mol/L | Dose-dependent increase | [1] |

| Angiogenesis | Human EPCs | t-AUCB | 10⁻⁶ - 10⁻⁴ mol/L | Dose-dependent increase in tube formation | [1] |

| VEGF mRNA Expression | Human EPCs | t-AUCB | 10⁻⁶ - 10⁻⁴ mol/L | Dose-dependent increase | [1] |

| HIF-1α mRNA Expression | Human EPCs | t-AUCB | 10⁻⁶ - 10⁻⁴ mol/L | Dose-dependent increase | [1] |

Experimental Protocols

-

EPC Migration Assay:

-

EPCs (5 × 10⁴) are placed in the upper chamber of a Transwell insert.

-

The lower chamber contains media with varying concentrations of the sEH inhibitor.

-

Cells are allowed to migrate for 10 hours.

-

Non-migrated cells are removed, and migrated cells on the lower surface of the membrane are fixed, stained, and counted.[1]

-

-

In Vitro Angiogenesis Assay:

-

A 48-well plate is coated with Matrigel.

-

EPCs (5 × 10⁴) are seeded onto the Matrigel in the presence of different concentrations of the sEH inhibitor.

-

After 48 hours, capillary-like tube formation is visualized and quantified.[1]

-

Amelioration of Vascular Endothelial Dysfunction

sEH inhibitors can reverse endothelial dysfunction, a hallmark of cardiovascular diseases like hypertension.

Signaling Pathway: sEH Inhibition and eNOS Activation

Caption: sEH inhibitor-mediated activation of the AMPK/eNOS pathway.

Quantitative Data Summary

| Parameter | Model | sEH Inhibitor | Treatment | Outcome | Reference |

| eNOS Phosphorylation | Hypertensive Rat Arteries | t-AUCB | In vivo | Increased | [3] |

| AMPK Phosphorylation | Hypertensive Rat Arteries | t-AUCB | In vivo | Increased | [3] |

| Endothelium-Dependent Relaxation | Hypertensive Rat Arteries | t-AUCB | In vivo | Restored | [5] |

Experimental Protocols

-

Western Blot for Protein Phosphorylation:

-

Isolate proteins from treated and untreated endothelial cells or tissues.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Probe with primary antibodies specific for phosphorylated and total AMPK and eNOS.

-

Use secondary antibodies conjugated to a detectable marker for visualization and quantification.

-

Regulation of Myocardial Cell Signaling

In the context of myocardial infarction, sEH inhibitors can modulate microRNA expression and ion channel protein levels, offering cardioprotective effects.

Quantitative Data Summary

| Parameter | Model | sEH Inhibitor | Concentration | Outcome | Reference |

| miR-1 Expression | Myocardial Infarction Mice | t-AUCB | 0.2, 1, 5 mg/L in drinking water | Dose-dependent decrease | [4] |

| Kir2.1 Protein Expression | Myocardial Infarction Mice | t-AUCB | 0.2, 1, 5 mg/L in drinking water | Dose-dependent increase | [4] |

| Cx43 Protein Expression | Myocardial Infarction Mice | t-AUCB | 0.2, 1, 5 mg/L in drinking water | Dose-dependent increase | [4] |

Experimental Protocols

-

Real-Time PCR for microRNA Expression:

-

Isolate total RNA, including small RNAs, from myocardial tissue.

-

Perform reverse transcription using a microRNA-specific primer.

-

Quantify the expression of the target microRNA (e.g., miR-1) using real-time PCR with appropriate primers and probes.[4]

-

This compound and related urea-based compounds are powerful chemical probes for elucidating the cellular functions of soluble epoxide hydrolase. Their ability to stabilize endogenous EETs allows for the investigation of a multitude of signaling pathways and cellular responses. The protocols and data presented herein provide a framework for researchers to utilize these inhibitors in their own studies to explore the therapeutic potential of sEH inhibition in various disease models.

References

- 1. A Potent Soluble Epoxide Hydrolase Inhibitor, t-AUCB, Acts Through PPARγ to Modulate the Function of Endothelial Progenitor Cells From Patients with Acute Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A potent soluble epoxide hydrolase inhibitor, t-AUCB, acts through PPARγ to modulate the function of endothelial progenitor cells from patients with acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Soluble epoxide hydrolase inhibitors, t-AUCB, regulated microRNA-1 and its target genes in myocardial infarction mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Soluble epoxide hydrolase inhibitor, t-AUCB, improves salivary gland function by ameliorating endothelial injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for High-Throughput Screening Assays Involving Substituted Urea Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: Substituted urea derivatives are a versatile class of compounds with significant applications in drug discovery, particularly as enzyme inhibitors. Their ability to form stable hydrogen bonds makes them effective scaffolds for targeting various proteins. High-throughput screening (HTS) is a crucial methodology for rapidly identifying bioactive compounds from large chemical libraries. This document provides detailed application notes and protocols for three distinct HTS assays involving substituted urea derivatives, targeting different classes of enzymes implicated in diseases such as cancer.

Application Note 1: Identification of Transketolase Inhibitors for Cancer Therapy

Background: Transketolase (TKT) is a key enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP), which is crucial for the synthesis of nucleotides and for maintaining cellular redox balance.[1] In many cancer cells, the PPP is upregulated to support rapid proliferation. Therefore, inhibiting TKT presents a promising strategy for cancer therapy. Substituted diphenyl ureas have been identified as a scaffold for TKT inhibitors.[1]

Assay Principle: A fluorescence intensity (FLINT) assay can be employed for the high-throughput screening of TKT inhibitors.[1][2] This is a coupled-enzyme assay that measures the decrease in NADH concentration, which is detected by a change in fluorescence. TKT converts xylulose-5-phosphate (X5P) and ribose-5-phosphate (R5P) into glyceraldehyde-3-phosphate (G3P) and sedoheptulose-7-phosphate. G3P is then converted by triosephosphate isomerase (TPI) and glycerol-3-phosphate dehydrogenase (G3PDH), with the concomitant oxidation of NADH to NAD+, leading to a decrease in fluorescence.

Experimental Protocol: FLINT Assay for TKT Inhibitors

Materials and Reagents:

-

Recombinant human transketolase (TKT)

-

Substituted urea derivative library

-

Xylulose-5-phosphate (X5P)

-

Ribose-5-phosphate (R5P)

-

Nicotinamide adenine dinucleotide (NADH)

-

Thiamine pyrophosphate (TPP)

-

Magnesium chloride (MgCl₂)

-

Triosephosphate isomerase (TPI)

-

Glycerol-3-phosphate dehydrogenase (G3PDH)

-

Tris buffer (pH 7.5)

-

384-well black, flat-bottom plates

-

Fluorescence plate reader (e.g., capable of excitation at 330 nm and emission at 450 nm)

Assay Procedure:

-

Compound Plating: Dispense 1 µL of each substituted urea derivative from the compound library (typically at 10 mM in DMSO) into the wells of a 384-well plate. For controls, dispense 1 µL of DMSO without compound (negative control) and 1 µL of a known TKT inhibitor (positive control).

-

Enzyme Preparation: Prepare an enzyme mix containing TKT (final concentration 15 nM), TPI (1 µg/mL), and G3PDH (3 µg/mL) in Tris buffer.[2]

-

Substrate Preparation: Prepare a substrate mix containing X5P (0.3 mM), R5P (0.3 mM), NADH (0.075 mM), TPP (0.1 mM), and MgCl₂ (1.2 mM) in Tris buffer.[2]

-

Reaction Initiation and Incubation:

-

Add 25 µL of the enzyme mix to each well of the 384-well plate containing the compounds.

-

Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

-

Initiate the reaction by adding 25 µL of the substrate mix to each well.

-

-

Fluorescence Measurement: Immediately begin monitoring the decrease in fluorescence intensity at an excitation wavelength of 330 nm and an emission wavelength of 450 nm.[2] Take readings every 5 minutes for a total of 60-120 minutes.

-

Data Analysis: Calculate the rate of NADH consumption (the slope of the fluorescence decay curve). Normalize the data to the controls and determine the percent inhibition for each compound.

Data Presentation

| Compound ID | Structure | Concentration (µM) | % Inhibition of TKT | IC₅₀ (µM) |

| Urea-A | [Structure] | 10 | 85.2 | 2.5 |

| Urea-B | [Structure] | 10 | 12.5 | > 50 |

| Urea-C | [Structure] | 10 | 92.1 | 1.8 |

| Positive Control | [Structure] | 5 | 98.0 | 0.5 |

Visualization

Caption: Inhibition of Transketolase in the Pentose Phosphate Pathway.

Application Note 2: Screening for Serine Hydrolase Inhibitors

Background: Serine hydrolases are a large and diverse class of enzymes that play critical roles in various physiological processes. Their dysregulation is implicated in numerous diseases, making them attractive therapeutic targets. Triazole ureas are a class of potent and selective inhibitors of serine hydrolases.

Assay Principle: A fluorescence polarization-based activity-based protein profiling (FluoPol-ABPP) assay is a powerful HTS method for identifying serine hydrolase inhibitors. This assay measures the binding of a fluorescently labeled activity-based probe (ABP), such as a fluorophosphonate-rhodamine probe, to the active site of the serine hydrolase. When the small fluorescent probe binds to the much larger enzyme, its rotation slows, resulting in an increase in fluorescence polarization. Inhibitors that bind to the active site will compete with the probe, preventing this increase in polarization.

Experimental Protocol: FluoPol-ABPP Assay for Serine Hydrolase Inhibitors

Materials and Reagents:

-

Purified recombinant serine hydrolase (e.g., ABHD6)

-

Substituted triazole urea derivative library

-

Fluorophosphonate-rhodamine (FP-Rh) activity-based probe

-

Assay buffer (e.g., 50 mM Tris pH 7.2, 150 mM NaCl, 0.01% Pluronic F-127)

-

384-well black, low-volume microplates

-

Fluorescence polarization plate reader

Assay Procedure:

-

Compound and Enzyme Plating:

-

Dispense 100 nL of each library compound (in DMSO) into the wells of a 384-well plate.

-

Add 5 µL of the serine hydrolase solution (e.g., 200 nM in assay buffer) to each well.

-

For controls, use DMSO (negative control) and a known serine hydrolase inhibitor (positive control).

-

-

Pre-incubation: Incubate the plate for 30 minutes at room temperature to allow the compounds to bind to the enzyme.

-

Probe Addition: Add 5 µL of the FP-Rh probe solution (e.g., 20 nM in assay buffer) to each well to initiate the labeling reaction.

-

Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

-

Fluorescence Polarization Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for rhodamine.

-

Data Analysis: The decrease in fluorescence polarization in the presence of a compound indicates inhibition. Calculate the percent inhibition relative to the controls.

Data Presentation

| Compound ID | Structure | Concentration (µM) | Fluorescence Polarization (mP) | % Inhibition | IC₅₀ (nM) |

| Triazole-Urea-1 | [Structure] | 1 | 55 | 90.5 | 85 |

| Triazole-Urea-2 | [Structure] | 1 | 250 | 5.2 | >1000 |